
Perfluorooctanoyl fluoride
Overview
Description
Perfluorooctanoyl fluoride (C₇F₁₅COF, CAS RN 335-66-0) is a fully fluorinated acyl fluoride, synthesized via electrochemical fluorination (ECF) of octanoyl chloride under controlled conditions . This process replaces all hydrogen atoms in the hydrocarbon chain with fluorine, yielding a mixture of linear and branched isomers (~70–80% linear, 20–30% branched) . The compound is a key precursor in producing perfluorooctanoic acid (PFOA) and fluorinated surfactants, valued for their thermal stability and chemical resistance . Its reactivity as an acyl fluoride enables facile hydrolysis to carboxylic acids or derivatization in polymer synthesis .
Preparation Methods
Electrochemical Fluorination
Electrochemical fluorination involves the use of an electrochemical cell where hydrocarbon precursors are fluorinated in the presence of anhydrous hydrogen fluoride. This method has been shown to be efficient and allows for continuous operation, which is beneficial for large-scale production.
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- Hydrocarbon sulfonyl halides or their esters are used as starting materials.
- The reaction occurs in an anhydrous hydrogen fluoride medium.
- The product is typically separated from residual hydrogen fluoride through phase separation and distillation.
Yield : This method can achieve high yields due to the controlled environment of the electrochemical cell.
Direct Fluorination
Direct fluorination involves reacting perfluorinated compounds with fluorine gas under specific conditions. This method is less commonly used due to safety concerns associated with handling gaseous fluorine.
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- The reaction is conducted at elevated temperatures and pressures to facilitate the reaction between fluorine and the precursor.
- It may require specialized equipment to manage the corrosive nature of fluorine.
Yield : Yields can vary significantly based on reaction conditions and precursor purity.
Oligomerization Method
A notable method for synthesizing perfluorooctanoyl fluoride involves oligomerization reactions using hexafluoropropylene oxide as a key reagent.
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- The reaction utilizes a dry aprotic solvent with potassium fluoride as a catalyst.
- The oligomerization process involves multiple stages, including initiation, propagation, and termination.
- Optimal conditions include maintaining specific mole ratios and temperature ranges (15-25ºC) to favor product formation over by-products.
Yield : This method can yield up to 75% purity under optimized conditions.
The following table summarizes the key aspects of each preparation method for this compound:
Method | Advantages | Disadvantages | Typical Yield (%) |
---|---|---|---|
Electrochemical Fluorination | High efficiency, continuous operation | Requires specialized equipment | High |
Direct Fluorination | Straightforward process | Safety concerns with fluorine gas | Variable |
Oligomerization | High selectivity, good yields | Requires precise control of conditions | Up to 75% |
Recent studies have focused on optimizing the conditions for synthesizing this compound through oligomerization methods. Key findings include:
The choice of solvent significantly impacts selectivity and yield; glymes have been found to favor the desired product formation over other solvents like acetonitrile, which leads to lower yields due to unwanted by-products.
The mole ratio of reactants plays a critical role; optimal ratios have been identified as approximately 1:0.1-0.15:1.8-1.9 for precursor to catalyst to hexafluoropropylene oxide.
Chemical Reactions Analysis
Base Hydrolysis to PFOA and Salts
Reaction with aqueous bases (e.g., NaOH or KOH) yields perfluorooctanoic acid (PFOA) or its salts :
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Industrial Process : Batch reactors hydrolyze the acyl fluoride to PFOA, followed by neutralization to form salts like ammonium perfluorooctanoate (APFO) .
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Byproducts : HF and chloride ions are generated, requiring careful handling .
Acidic Hydrolysis
In acidic conditions, slow hydrolysis produces PFOA and hydrogen fluoride:
Reactions with Ammonia and Amines
Perfluorooctanoyl fluoride reacts with ammonia or primary amines to form perfluorooctanamide derivatives :
Thermal Decomposition
At elevated temperatures (>130°C), this compound decomposes into hazardous gases :
Key Hazards :
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Releases toxic hydrogen fluoride (HF) and carbon monoxide (CO).
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Generates persistent perfluoroalkyl radicals (CF<sub>3</sub>- , CF<sub>2</sub>- ) .
Photolytic Defluorination
UV irradiation in the presence of hydrated electrons (e<sup>−</sup><sub>aq</sub>) initiates chain shortening and defluorination :
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Mechanism : Sequential C–F bond cleavage at low-bond-dissociation-energy sites (e.g., α-carbon) .
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Efficiency : Defluorination is incomplete, leaving shorter-chain perfluorocarboxylic acids (e.g., CF<sub>3</sub>COO<sup>−</sup>) .
Alkaline Mineralization
Strong bases (e.g., NaOH) at high temperatures induce complete mineralization :
Pathway :
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Hydroxide attack at the carbonyl carbon.
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Decarboxylation and HF elimination.
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Chain shortening to trifluoroacetate (CF<sub>3</sub>COO<sup>−</sup>), which further degrades .
Industrial Derivative Reactions
This compound is a precursor to:
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Fluoropolymers : Used in emulsion polymerization of PTFE (Teflon) .
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Surfactants : Functionalized via sulfonation or esterification .
Table 1: Key Reaction Conditions and Products
Scientific Research Applications
Organic Synthesis
Reagent in Fluorination Reactions
Perfluorooctanoyl fluoride is primarily utilized as a reagent in organic synthesis, particularly in the fluorination of organic compounds. Its ability to introduce fluorine atoms into organic molecules is crucial for developing fluorinated pharmaceuticals and agrochemicals. This capability enhances the biological activity and stability of these compounds due to the strong carbon-fluorine bonds formed during reactions.
Synthesis of Fluorinated Polymers
The compound serves as a monomer in the production of fluorinated polymers, which are known for their unique properties such as hydrophobicity and chemical resistance. These polymers find applications in coatings, seals, and membranes used in various industries, including automotive and aerospace.
Lubricants and Surfactants
Industrial Lubricants
Due to its low surface tension and exceptional thermal stability, this compound is employed as a lubricant in high-performance machinery. Its non-toxic nature makes it preferable for applications where human exposure is a concern.
Surfactant Applications
The compound acts as a non-toxic surfactant in various industrial processes. Its ability to reduce surface tension facilitates processes such as emulsification, wetting, and dispersion, which are essential in formulations ranging from paints to cosmetics.
Biological Research
Biomedical Applications
In biological research, this compound is utilized in the synthesis of fluorinated materials for biomedical applications. These materials are often used in drug delivery systems due to their biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Cellular Mechanisms Studies
Research has indicated that exposure to this compound can disrupt cellular processes such as calcium homeostasis, leading to potential cytotoxic effects. This has made it a subject of interest in studies investigating the cellular mechanisms underlying toxicity associated with perfluoroalkyl substances.
Environmental Studies
Impact Assessment of Perfluoroalkyl Substances
this compound is used extensively in environmental studies aimed at understanding the degradation mechanisms and environmental impact of perfluoroalkyl substances (PFAS). Its persistence in the environment raises concerns about bioaccumulation and long-term ecological effects.
Water Contamination Studies
Case studies have documented instances where water supplies were contaminated with PFAS, including this compound. Research has linked elevated levels of these compounds to adverse health outcomes, prompting investigations into remediation strategies and environmental policies.
Toxicity and Health Implications
Research indicates that exposure to this compound can lead to several health issues:
- Endocrine Disruption: Studies have shown that this compound can disrupt thyroid function.
- Neurotoxicity: Animal studies suggest potential neurodevelopmental deficits associated with exposure.
- Immunotoxicity: Evidence points to impaired immune responses following exposure during prenatal development.
Summary Table of Applications
Application Area | Description | Examples/Uses |
---|---|---|
Organic Synthesis | Reagent for introducing fluorine into organic compounds | Pharmaceuticals, agrochemicals |
Lubricants | Low surface tension lubricant for high-performance machinery | Automotive engines, aerospace applications |
Surfactants | Non-toxic surfactant facilitating emulsification and dispersion | Paints, cosmetics |
Biological Research | Monomer for fluorinated materials used in drug delivery systems | Biomedical devices |
Environmental Studies | Assessing degradation mechanisms and health impacts of PFAS | Water contamination studies |
Case Studies
- Environmental Exposure: In communities with industrial contamination, increased PFAS levels were correlated with health issues such as thyroid disorders.
- Occupational Exposure: Workers exposed to this compound exhibited elevated cholesterol levels and liver enzyme markers indicative of hepatic stress.
Mechanism of Action
The mechanism of action of perfluorooctanoyl fluoride involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Structural and Functional Group Differences
Compound | Molecular Formula | CAS RN | Functional Group | Key Properties |
---|---|---|---|---|
Perfluorooctanoyl fluoride | C₇F₁₅COF | 335-66-0 | Acyl fluoride (-COF) | High reactivity, precursor to PFOA |
Perfluorooctanoyl chloride | C₈ClF₁₅O | 335-64-8 | Acyl chloride (-COCl) | Boiling point: 128°C, used in esterification |
Perfluorooctanoic acid | C₇F₁₅COOH | 335-67-1 | Carboxylic acid (-COOH) | Persistent, bioaccumulative (POP) |
Perfluorooctanesulfonyl fluoride | C₈F₁₇SO₂F | 307-35-7 | Sulfonyl fluoride (-SO₂F) | Precursor to PFOS, used in coatings |
Notes:
- Acyl fluorides (e.g., this compound) are more hydrolytically stable than acyl chlorides but retain high electrophilicity for nucleophilic substitutions .
- Sulfonyl fluorides (e.g., PFOSF) exhibit greater environmental persistence due to stronger C-S bonds compared to acyl fluorides .
Environmental Impact and Toxicity
- Bioaccumulation: this compound derivatives (e.g., PFOA) and PFOS are classified as persistent organic pollutants (POPs) due to resistance to degradation .
- Regulatory Status :
- Degradation: this compound hydrolyzes to PFOA in aqueous environments, exacerbating long-term ecological risks .
Industrial and Regulatory Challenges
- Synthesis Costs: ECF-derived this compound requires costly HF handling and waste management .
- Alternatives : Oxygenated perfluoropolyethers (e.g., PFPE-C) are being developed to introduce degradable sites while retaining surface activity .
Biological Activity
Perfluorooctanoyl fluoride (POF) is a perfluoroalkyl compound that has garnered attention due to its biological activity and potential health implications. This article reviews the available literature on POF, focusing on its biological effects, mechanisms of action, and related case studies.
This compound is a fluorinated compound derived from perfluorooctanoic acid (PFOA). Its structure contributes to its unique properties, including high stability and lipophilicity due to the strong carbon-fluorine bonds. These characteristics influence its interaction with biological systems.
- Stability and Bioavailability : The carbon-fluorine bond in POF is highly stable, which enhances its resistance to metabolic degradation. This stability can lead to bioaccumulation in living organisms, raising concerns about long-term exposure and toxicity .
- Cellular Mechanisms : POF and related compounds have been shown to affect various cellular processes. For instance, studies indicate that exposure to POF can disrupt calcium homeostasis in cells, leading to increased intracellular calcium levels. This disruption can alter cell signaling pathways and potentially lead to cell death or dysfunction .
Toxicity and Health Implications
Research indicates that POF and its derivatives are associated with several adverse health outcomes:
- Endocrine Disruption : POF has been implicated in disrupting thyroid function, as evidenced by studies showing decreased cell proliferation in thyroid cell lines exposed to perfluoroalkyl substances (PFAS) including POF .
- Neurotoxicity : Animal studies have linked exposure to PFAS, including POF, with neurodevelopmental deficits. These compounds have been shown to affect cognitive functions, particularly in developing organisms .
- Immunotoxicity : There is evidence suggesting that POF exposure can impair immune responses, as demonstrated by reduced antibody responses in children exposed to PFAS during prenatal development .
1. Environmental Exposure
A notable case study involves the contamination of water supplies with PFAS, including POF. In communities where water sources were polluted by industrial activities, increased levels of PFAS were correlated with adverse health outcomes among residents. These included higher incidences of thyroid disorders and developmental issues in children .
2. Occupational Exposure
Another case study focused on workers in industries utilizing POF for manufacturing. Health assessments revealed elevated levels of cholesterol and liver enzymes among employees, indicating potential hepatic effects associated with prolonged exposure to POF .
Research Findings
Recent studies have provided insights into the biological activity of POF:
- In Vitro Studies : Research on cell lines has shown that POF can induce cytotoxic effects at certain concentrations, affecting cell viability and proliferation. For example, concentrations around 100 μM led to significant decreases in cell survival rates in thyroid cell lines .
- In Vivo Studies : Animal models exposed to POF demonstrated growth deficits and reproductive issues, highlighting the compound's potential as a developmental toxicant .
Summary Table of Biological Effects
Q & A
Basic Research Questions
Q. What are the primary synthesis methods for perfluorooctanoyl fluoride, and how do they differ in by-product formation?
this compound (PFOA-F) is synthesized via two main industrial processes: electrochemical fluorination (ECF) and telomerization . In ECF, heptylacid chloride (C₇H₁₅COCl) undergoes fluorination to yield PFOA-F, but this method often produces cyclic ether by-products and incomplete fluorination derivatives. Telomerization, while less common, generates fewer branched-chain contaminants but requires precise control of reaction conditions. Analytical studies using capillary gas chromatography have identified perfluorinated cyclic ethers as key by-products in ECF, necessitating post-synthesis purification .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Critical safety measures include:
- Mandatory training on lab-specific policies for handling perfluorinated compounds (PFCs).
- Prohibition of high-hazard procedures (e.g., distillation) when working alone.
- Regular checks for peroxide formation using visual inspections (e.g., crystal/solid detection in amber bottles with a flashlight).
- Use of inhibitors to stabilize PFOA-F and prevent decomposition during storage .
Q. How can this compound be differentiated from structurally similar perfluorinated compounds using spectroscopic techniques?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for differentiation. For example, PFOA-F (CAS 335-66-0) exhibits distinct ¹⁹F NMR signals at -80 to -85 ppm for terminal CF₃ groups, unlike perfluorooctanoic acid (PFOA), which shows carboxylic proton signals absent in PFOA-F. HRMS can confirm molecular weight (432.514 g/mol) and fragmentation patterns unique to the acyl fluoride group .
Advanced Research Questions
Q. How can capillary gas chromatography and acidimetric titration be optimized for quantifying this compound and its derivatives in electrochemical fluorination products?
- Capillary gas chromatography : Use isopropyl ether as a solvent and ethylbenzene as an internal standard to improve resolution of PFOA-F and cyclic ether by-products.
- Acidimetric titration : Hydrolyze PFOA-F to perfluorooctanoic acid (PFOA) under controlled alkaline conditions, then titrate with standardized HCl to quantify acid derivatives. This method requires solvent optimization (e.g., acetone-water mixtures) to address limited aqueous solubility .
Q. What strategies can mitigate discrepancies in persistence and bioaccumulation data between experimental and modeled results for this compound alternatives?
- Prioritize experimental validation over computational models for key parameters like half-life (t₁/₂) and bioaccumulation factors (BCF).
- Address data gaps by conducting long-term environmental fate studies under realistic conditions (e.g., soil-water partitioning, photolytic degradation).
- Cross-reference results with databases from regulatory agencies (e.g., U.S. EPA) to resolve contradictions in persistence metrics .
Q. What experimental approaches are effective in isolating this compound from complex mixtures post-synthesis?
- Fractional distillation : Leverage differences in boiling points (PFOA-F: ~44°C at 0.1–0.2 mm Hg) to separate it from higher-boiling by-products.
- Hydrolytic isolation : Hydrolyze PFOA-F to PFOA, extract using ion-exchange resins, and reconvert to PFOA-F via reaction with PCl₅. This method is validated in studies isolating >95% purity .
Q. Methodological Challenges
Q. How can researchers address the scarcity of public data on this compound’s environmental and toxicological properties?
- Collaborate with industry partners under the U.S. EPA’s PFOA Stewardship Programme to access proprietary datasets.
- Design tiered testing frameworks that prioritize high-priority endpoints (e.g., endocrine disruption potential) using OECD guidelines .
Q. What quality control measures are recommended for spectroscopic characterization of this compound?
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F16O/c9-1(25)2(10,11)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILWJLIFAGWGLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15COF, C8F16O | |
Record name | Perfluorooctanoyl fluoride | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059829 | |
Record name | Perfluorooctanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-66-0 | |
Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluorooctanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentadecafluorooctyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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